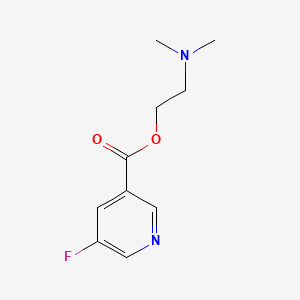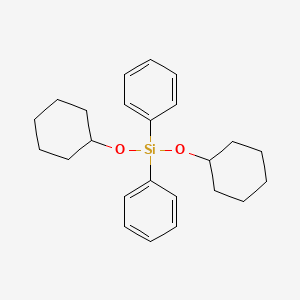
Bis(cyclohexyloxy)(diphenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(cyclohexyloxy)(diphenyl)silane is an organosilicon compound characterized by the presence of two cyclohexyloxy groups and two phenyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(cyclohexyloxy)(diphenyl)silane typically involves the reaction of diphenylsilane with cyclohexanol in the presence of a catalyst. The reaction proceeds via the formation of an intermediate silanol, which then undergoes further reaction to yield the desired product. Common catalysts used in this process include acids or bases that facilitate the formation of the silanol intermediate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques is common in industrial settings to optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
Bis(cyclohexyloxy)(diphenyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: The cyclohexyloxy or phenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically require the presence of a catalyst, such as a transition metal complex, and may proceed under mild to moderate temperatures
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction can produce simpler silanes. Substitution reactions can lead to a variety of functionalized silanes depending on the substituents introduced .
Scientific Research Applications
Bis(cyclohexyloxy)(diphenyl)silane has several applications in scientific research:
Mechanism of Action
The mechanism by which bis(cyclohexyloxy)(diphenyl)silane exerts its effects involves the interaction of its silicon center with various molecular targets. The silicon atom can form strong bonds with oxygen and other electronegative elements, facilitating the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Diphenylsilane: A simpler analog with two phenyl groups and two hydrogen atoms attached to silicon.
Bis(diphenyl phosphine) dimethyl silane: Contains two diphenyl phosphine groups and two methyl groups attached to silicon.
Bis(4-(4-aminophenoxy)phenyl)methylphenylsilane: Features two aminophenoxy groups and a methylphenyl group attached to silicon.
Uniqueness
Bis(cyclohexyloxy)(diphenyl)silane is unique due to the presence of cyclohexyloxy groups, which impart distinct steric and electronic properties. These groups can influence the compound’s reactivity and its interactions with other molecules, making it a valuable reagent in organic synthesis and materials science .
Properties
CAS No. |
18755-09-4 |
|---|---|
Molecular Formula |
C24H32O2Si |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
dicyclohexyloxy(diphenyl)silane |
InChI |
InChI=1S/C24H32O2Si/c1-5-13-21(14-6-1)25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26-22-15-7-2-8-16-22/h3-4,9-12,17-22H,1-2,5-8,13-16H2 |
InChI Key |
JMMFORXGLNCMFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OC4CCCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


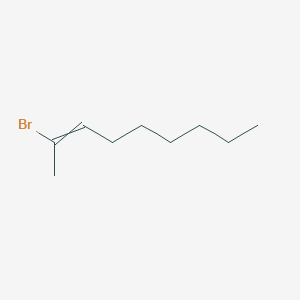

![3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol](/img/structure/B14703369.png)
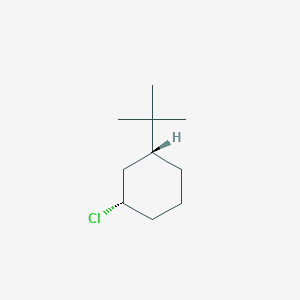
![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
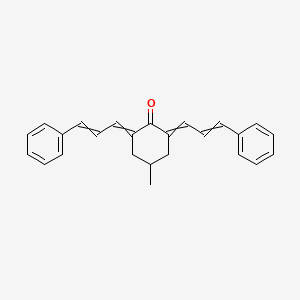
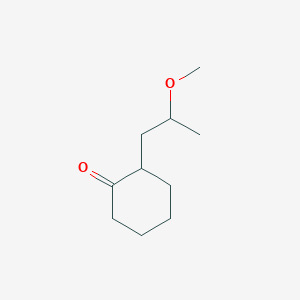
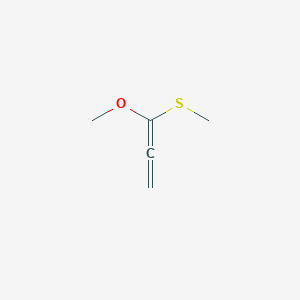


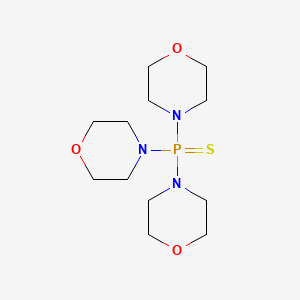
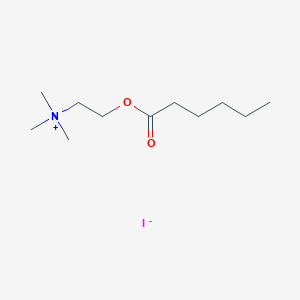
![4,4'-[(Dibutylstannanediyl)bis(oxycarbonyl)]dianiline](/img/structure/B14703418.png)
